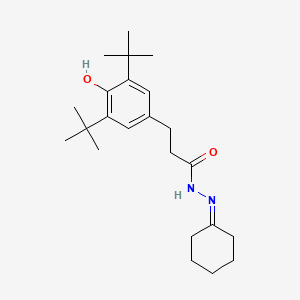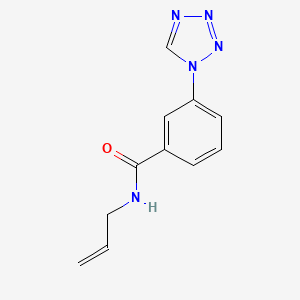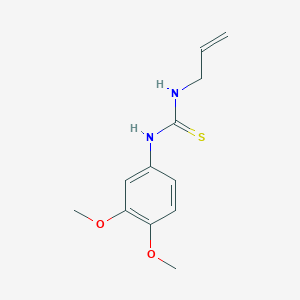
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as IMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have antibacterial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of new drugs and therapies based on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects. Additionally, further studies are needed to determine the safety and efficacy of 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in humans.
Synthesemethoden
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using a one-pot reaction involving 1,3-dipolar cycloaddition of azides and alkynes. The reaction is carried out in the presence of copper catalysts, which facilitate the formation of triazole rings. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been investigated for its potential use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-4-6-10(19-3)7-5-9/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLNUSMVMVRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)

![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)